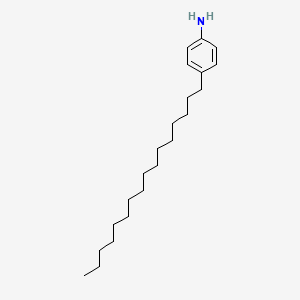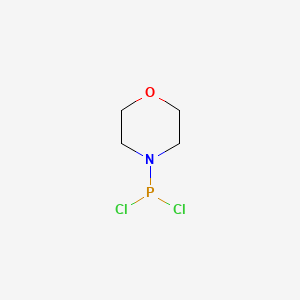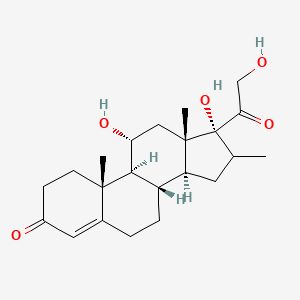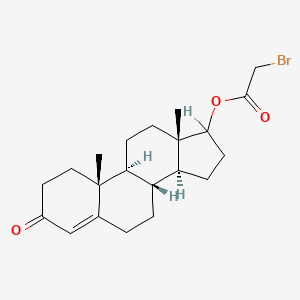
Platinum oxide
描述
Platinum Oxide, also known as Platinum (IV) oxide or Platina oxide, is a chemical compound with fascinating properties and a wide range of applications . Its chemical formula is PtO2, indicating that it contains two oxygen atoms for every platinum atom .
Synthesis Analysis
The most common method of producing Platinum Oxide is by heating platinum in an environment rich in oxygen. This reaction is usually carried out at high temperatures. The resultant product is then allowed to cool before it is collected . The reaction can be summarized as follows:2 Pt (s) + O2 (g) → 2 PtO2 (s) Molecular Structure Analysis
The molecular weight of Platinum Oxide is 227.08 grams per mole . The structure of Platinum Oxide is typically a brownish-black or dark brown powder, although it can sometimes also present as a dark brown crystal structure .Chemical Reactions Analysis
Platinum Oxide plays a crucial role in various industrial applications. It’s commonly used as a catalyst in several chemical reactions because of the high oxidation state of the platinum . It is also used as a starting material in the preparation of other platinum compounds .Physical And Chemical Properties Analysis
Platinum Oxide is insoluble in water and dilute acids but soluble in hot aqua regia, a potent mixture of nitric acid and hydrochloric acid, which is one of the few reagents capable of dissolving noble metals such as platinum . It exhibits a melting point of 450°C, beyond which it starts to decompose . Its exact boiling point is not well-established, primarily because of its propensity to decompose upon heating before it can boil .科研应用
Microbial Fuel Cells : Platinum oxide is relevant in microbial fuel cells (MFCs), where it serves as a catalyst. The focus is on developing platinum group metal-free catalysts to enhance the oxygen reduction reaction in MFCs due to the high cost and low durability of platinum-based electrodes (Costa de Oliveira et al., 2020).
Proton Exchange Membrane Fuel Cells : In proton exchange membrane fuel cells (PEMFCs), platinum oxide plays a critical role as a catalyst. Research is centered on reducing the use of platinum group metals in PEMFCs by designing new conductive membranes and nanoparticles to enhance catalytic activity (Tellez-Cruz et al., 2021).
Recovery/Recycling of Platinum : Studies focus on the hydrometallurgical recovery of platinum from spent catalysts. This includes processes for leaching platinum in the presence of acidic and alkaline solutions with oxidizing agents (Jha et al., 2013).
Catalysis and Electrochemistry : Platinum oxide is used in thin film catalysts for PEMFC. It offers low loading and high efficiency due to its dispersed platinum species, impacting its activity and stability in catalytic applications (Fiala et al., 2015).
Biomedical Applications : Platinum, as a noble metal, has biomedical applications in diagnostics, sensing, and therapeutics. Its nanostructures are modified for various biomedical applications due to their unique functional attributes (Azharuddin et al., 2019).
Density Functional Theory Study : Platinum oxides like PtO and PtO2 find applications in catalysis, electrochemistry, and nanoelectronics. Research includes theoretical studies on their electronic structure and thermodynamic stability (Seriani et al., 2007).
Catalytic and Electrocatalytic Applications : The shape of platinum nanocrystals is crucial for their catalytic and electrocatalytic properties. Research in this area focuses on synthesizing platinum nanocrystals with specific shapes to enhance performance in reactions (Chen et al., 2009).
Understanding Platinum Dissolution : The dissolution of platinum in acidic media is a significant area of research, particularly in the context of fuel cells and energy conversion devices. Studies aim to understand the influence of various operational parameters on platinum dissolution (Topalov et al., 2014).
Catalyst-Support Interactions : Research also explores the electronic interactions between platinum and ceria, which significantly impact catalytic activity (Campbell, 2012).
Pt Surface Energies in Electrochemical Environment : The study of Pt surface energies in aqueous and electrochemical environments is crucial for understanding the behavior of Pt nanoparticles and surfaces in these environments (McCrum et al., 2017).
Hydrosilylation Catalyst : Platinum oxide is used as a catalyst for hydrosilylation reactions, particularly effective for functionalized and aminated alkenes (Sabourault et al., 2002).
Surface Oxidation of Pt(111) : Studies on the surface oxidation of Pt(111) provide insights into the structure and degree of oxidation of platinum surfaces, impacting its catalytic properties (Fantauzzi et al., 2015).
Oxidation of Nanometer Platinum : Research on the oxidation of nanometer-sized platinum particles is significant for catalyzing oxidation reactions, such as VOC combustion and motor vehicle emissions abatement (Wang & Yeh, 1998).
Safety And Hazards
While Platinum Oxide plays a crucial role in various industrial applications, it’s important to handle it with caution. It is classified as an irritant, and exposure can lead to eye and skin irritation . Therefore, it should be handled with appropriate protective equipment, including gloves and eye protection .
未来方向
In the realm of nanotechnology, nanoparticles of Platinum Oxide are being explored for use in cancer therapy and other biomedical applications due to their unique interactions with biological systems . Additionally, there is ongoing research on the use of platinum oxide in fuel cells, where it serves as a catalyst in the chemical reactions that generate electricity .
性质
IUPAC Name |
oxoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZUERVLWJKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065188 | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum oxide | |
CAS RN |
11129-89-8, 12035-82-4 | |
| Record name | Platinum oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11129-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum oxide (PtO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum oxide (PtO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B1198524.png)
![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)
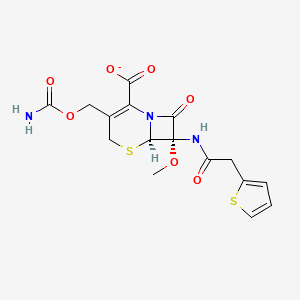
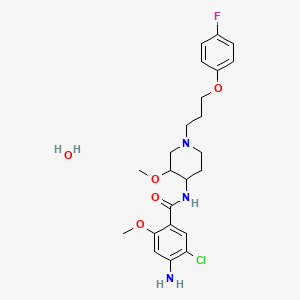
![2-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1198534.png)
![4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1198536.png)
![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
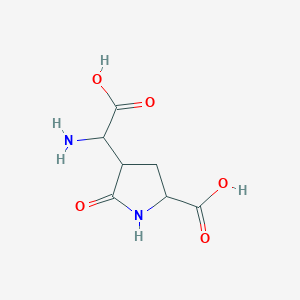
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)
